molecular formula C9H8BrN3O3 B11806291 ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate

ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B11806291
M. Wt: 286.08 g/mol
InChI Key: IVVCJVWTLPZWNS-UHFFFAOYSA-N
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Description

Ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound that features a furan ring substituted with a bromine atom and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of 5-bromo-2-furaldehyde with hydrazine derivatives to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, while oxidation can produce furan oxides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom may enhance the compound’s binding affinity through halogen bonding .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(5-chlorofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate
  • Ethyl 3-(5-fluorofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate
  • Ethyl 3-(5-iodofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate

Uniqueness

Ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its biological activity and binding affinity compared to its chloro, fluoro, and iodo analogs .

Biological Activity

Ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate is a compound that has garnered attention due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, focusing on antibacterial, anticancer, and enzyme inhibitory properties.

  • IUPAC Name : this compound
  • Molecular Formula : C9_9H8_8BrN3_3O3_3
  • Molecular Weight : 286.08 g/mol
  • CAS Number : 1342987-44-3

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various triazole derivatives, including this compound. In a comparative study involving several derivatives, it was found that compounds containing the triazole ring exhibited significant antibacterial activity against common bacterial strains such as Escherichia coli and Bacillus subtilis.

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound A (e.g., 10a)B. subtilis1.25 ± 0.60 µg/mL
This compoundE. coliTBD
PenicillinB. subtilis1 ± 1.50 µg/mL

The exact MIC for this compound against E. coli remains to be determined (TBD), but preliminary findings suggest it may be comparable to established antibiotics .

Anticancer Activity

In vitro studies have also explored the anticancer potential of this compound. Similar triazole derivatives have shown promising results against various cancer cell lines. For instance, compounds with structural similarities demonstrated cytotoxic effects on leukemia cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineCC50_{50} (µM)
This compoundK562 (chronic myeloid leukemia)TBD
Compound B (e.g., 11g)CCRF-SB (acute lymphoblastic leukemia)13.6 ± 0.3

The CC50_{50} values for this compound against K562 cells are yet to be reported but are anticipated to reveal its potential as an anticancer agent .

Enzyme Inhibition

The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) has been investigated. A series of related triazoles were tested for their AChE inhibitory activity using Ellman's method.

Table 3: AChE Inhibition Data

CompoundIC50_{50} (µM)
This compoundTBD
Compound C (e.g., 10d)0.55 ± 1.00

Although specific IC50_{50} values for this compound are not yet available, related compounds have shown significant inhibition of AChE .

Case Studies and Research Findings

In a recent study published in Molecules, researchers synthesized a range of triazole derivatives and evaluated their biological activities. The findings indicated that modifications in the substituents on the triazole ring could enhance antibacterial and anticancer activities significantly .

Another study highlighted the importance of structural variations in triazoles for optimizing their biological activities against specific targets . The ongoing research aims to further elucidate the mechanisms through which these compounds exert their effects.

Properties

Molecular Formula

C9H8BrN3O3

Molecular Weight

286.08 g/mol

IUPAC Name

ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C9H8BrN3O3/c1-2-15-9(14)8-11-7(12-13-8)5-3-4-6(10)16-5/h3-4H,2H2,1H3,(H,11,12,13)

InChI Key

IVVCJVWTLPZWNS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NN1)C2=CC=C(O2)Br

Origin of Product

United States

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